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Compound of Interest

Compound Name: AKT1 protein

Cat. No.: B1177666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical post-translational modifications (PTMs)

that govern the activity of the serine/threonine kinase AKT1 (also known as Protein Kinase Bα).

Understanding these regulatory mechanisms is crucial for developing targeted therapeutics in

oncology, metabolism, and other disease areas where the PI3K/AKT pathway is dysregulated.

Introduction: AKT1 at the Crossroads of Cell
Signaling
AKT1 is a central node in signal transduction pathways, translating extracellular signals into

intracellular responses that control cell survival, growth, proliferation, and metabolism.[1] Its

activity is tightly controlled by a complex interplay of PTMs, which fine-tune its localization,

conformation, and catalytic function. Dysregulation of these modifications is a hallmark of many

human cancers, making AKT1 a prime target for therapeutic intervention.[2][3] This document

details the primary PTMs affecting AKT1, summarizing their quantitative impact on its activity,

and provides methodologies for their study.

Phosphorylation: The Canonical Activation Switch
Phosphorylation is the most well-characterized PTM regulating AKT1. Full activation is a multi-

step process primarily involving phosphorylation at two key residues: Threonine 308 (T308) in

the activation loop and Serine 473 (S473) in the C-terminal hydrophobic motif.[4][5][6]
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Upon growth factor stimulation, Phosphoinositide 3-kinase (PI3K) is activated and generates

phosphatidylinositol-3,4,5-triphosphate (PIP3) at the plasma membrane.[7] AKT1 is recruited to

the membrane via its Pleckstrin Homology (PH) domain, which binds to PIP3.[5] This

recruitment induces a conformational change, making AKT1 accessible to its upstream kinases.

[6][8]

Phosphorylation at Threonine 308 (T308): At the membrane, phosphoinositide-dependent

kinase 1 (PDK1) phosphorylates AKT1 at T308.[5][9] This is a critical step for partial

activation of the kinase.

Phosphorylation at Serine 473 (S473): For maximal activity, a second phosphorylation event

is required at S473, primarily catalyzed by the mTOR Complex 2 (mTORC2).[4][8][9]

Phosphorylation at S473 is thought to stabilize the active conformation of the kinase domain.

[9]

While T308 phosphorylation is considered a superior biomarker for AKT1 activity,

phosphorylation at both sites is often associated with a poor prognosis in cancer.[4][10]

Interestingly, different phospho-forms of AKT1 may have distinct substrate specificities.[7] For

instance, pAKT1(T308) primarily targets TSC2 and PRAS40 to activate mTORC1, while

pAKT1(S473) preferentially targets FoxO transcription factors to promote cell survival.[11]

Quantitative Impact of Phosphorylation on AKT1 Activity
The sequential phosphorylation of T308 and S473 dramatically increases AKT1's catalytic

activity. The release of auto-inhibition by the PH domain, coupled with dual phosphorylation,

can lead to a maximal activity increase of up to 300-fold.[10]
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PTM Site Modifying Enzyme Effect on Activity
Quantitative
Change (Relative to
unphosphorylated)

Thr308 PDK1 Activation

Significant Increase

(Sufficient for maximal

signaling in some

cells)[10]

Ser473 mTORC2 Further Activation

~5-fold enhancement

of T308

phosphorylation

rate[12]

Thr308 / Ser473 PDK1 / mTORC2 Maximal Activation
Up to 300-fold

increase[10]

Ser477 / Thr479 CDK2/Cyclin A Activation

PI3K-independent

activity

enhancement[13]

Signaling Pathway: Canonical AKT1 Activation
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Canonical AKT1 activation via dual phosphorylation.

Ubiquitination: A Tale of Two Linkages
Ubiquitination adds another layer of complexity to AKT1 regulation, with the type of ubiquitin

chain linkage determining the functional outcome. This modification can either promote

activation by facilitating membrane localization or target AKT1 for proteasomal degradation.
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K63-Linked Ubiquitination (Activation): In response to stimuli like IGF-1, the E3 ligase TRAF6

mediates the attachment of non-degradative K63-linked polyubiquitin chains to AKT1.[5][14]

This modification occurs on lysine residues (K8 and K14) within the PH domain and is

essential for AKT1's translocation to the plasma membrane, subsequent phosphorylation,

and activation.[13][15] Other E3 ligases like Skp2 also promote K63-linked ubiquitination,

enhancing AKT1 activity.[16]

K48-Linked Ubiquitination (Degradation): Several E3 ligases, including TTC3 and MULAN,

can attach K48-linked polyubiquitin chains to AKT1, marking it for degradation by the 26S

proteasome.[17] This process serves to terminate AKT signaling.

Deubiquitinating enzymes (DUBs) also play a role. For example, CYLD specifically removes

K63-linked chains from AKT1, thus reducing its activation.

Quantitative Impact of Ubiquitination on AKT1 Activity
PTM Site

Modifying
Enzyme

Linkage
Effect on
Activity

Quantitative
Change

K8, K14 TRAF6, Skp2 K63 Activation

Essential for

membrane

recruitment and

phosphorylation[

14]

Various
TTC3, MULAN,

BRCA1
K48

Degradation/Inac

tivation

Attenuation of

AKT signaling

Acetylation: Inhibiting the First Step
Acetylation of AKT1, primarily within its PH domain, acts as a negative regulatory mechanism.

Acetylation at K14 and K20: Under basal conditions, AKT1 is acetylated on lysines K14 and

K20 in the PH domain.[18] This modification inhibits AKT1 activity by preventing its

interaction with PIP3 at the plasma membrane, thereby blocking the initial step of activation.

[19]
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Deacetylation by SIRT1: Upon growth factor stimulation, the deacetylase SIRT1 is recruited

to AKT1, removing the acetyl groups from K14 and K20.[18] This deacetylation is a

prerequisite for PIP3 binding and subsequent phosphorylation-mediated activation.[18]

Quantitative Impact of Acetylation on AKT1 Activity
PTM Site Modifying Enzyme Effect on Activity

Quantitative
Change

K14, K20 p300/CBP (putative) Inhibition

Blocks PIP3 binding

and membrane

translocation[18][19]

K14, K20 SIRT1 (Deacetylase) Activation
Permits PIP3 binding,

enabling activation[18]

Other Key Modifications
Beyond the primary PTMs, several other modifications contribute to the fine-tuning of AKT1

activity.

Methylation: SETDB1-mediated methylation of AKT1 at K64 in the PH domain and

K140/K142 in the linker region promotes membrane recruitment and activation.[8][13]

Arginine methylation by PRMT5 also enhances AKT activity.[20]

O-GlcNAcylation: This modification has a dual role. O-GlcNAcylation at T305 and T312 can

inhibit T308 phosphorylation, whereas modification at T430 and T479 can enhance S473

phosphorylation and increase kinase activity.[8][13]

Experimental Protocols for Studying AKT1 PTMs
Protocol: In Vitro Kinase Assay for AKT1 Activity
This protocol measures the catalytic activity of immunoprecipitated or purified AKT1 by

quantifying the phosphorylation of a known substrate, such as GSK-3β.

Materials:

Cell lysate containing AKT1
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Anti-AKT1 antibody

Protein A/G agarose beads

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1

mM Na3VO4, 10 mM MgCl2)

ATP (10 mM stock)

GSK-3β peptide substrate

[γ-³²P]ATP or appropriate reagents for non-radioactive detection (e.g., phosphospecific

antibodies)

SDS-PAGE gels and Western blot equipment

Methodology:

Immunoprecipitation of AKT1:

1. Lyse cells in a suitable lysis buffer and quantify total protein.

2. Incubate 500 µg of cell lysate with 2 µg of anti-AKT1 antibody for 4 hours at 4°C with

gentle rotation.

3. Add 20 µL of Protein A/G agarose beads and incubate for another 1 hour at 4°C.

4. Wash the beads 3 times with lysis buffer and once with kinase buffer.

Kinase Reaction:

1. Resuspend the beads in 40 µL of kinase buffer containing 1 µg of GSK-3β peptide

substrate.

2. Initiate the reaction by adding 10 µL of ATP mix (10 µM final concentration) containing [γ-

³²P]ATP.

3. Incubate for 30 minutes at 30°C with gentle agitation.
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4. Terminate the reaction by adding 20 µL of 4x SDS-PAGE loading buffer and boiling for 5

minutes.

Detection:

1. Separate the reaction products by SDS-PAGE.

2. Transfer the proteins to a PVDF membrane.

3. Detect phosphorylated GSK-3β by autoradiography or by Western blotting with a phospho-

GSK-3β specific antibody.

4. Quantify band intensity using densitometry.

Protocol: Detection of AKT1 Phosphorylation by
Western Blot
This is a standard method to assess the activation state of AKT1 in cell lysates.[21]

Materials:

Cell lysate

SDS-PAGE gels and Western blot equipment

PVDF membrane

Primary antibodies: Rabbit anti-phospho-AKT1(S473), Rabbit anti-phospho-AKT1(T308),

Mouse anti-total-AKT1

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

Enhanced chemiluminescence (ECL) substrate

Methodology:

Sample Preparation & SDS-PAGE:

1. Lyse cells and quantify protein concentration.
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2. Load 20-40 µg of protein per lane on an SDS-PAGE gel.

3. Run the gel until adequate separation is achieved.

Protein Transfer:

1. Transfer the separated proteins to a PVDF membrane.

2. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Antibody Incubation:

1. Incubate the membrane with primary antibody (e.g., anti-phospho-AKT1(S473) at 1:1000

dilution) overnight at 4°C.

2. Wash the membrane 3 times with TBST.

3. Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room

temperature.

4. Wash the membrane 3 times with TBST.

Detection:

1. Apply ECL substrate to the membrane.

2. Image the resulting chemiluminescence using a digital imager.

3. Strip the membrane and re-probe for total AKT1 as a loading control.

Experimental Workflow: PTM Detection
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Analysis Methods
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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